molecular formula C18H12F3N3O3 B14631945 N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide CAS No. 57424-60-9

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

Cat. No.: B14631945
CAS No.: 57424-60-9
M. Wt: 375.3 g/mol
InChI Key: HILTZOVHILKKIE-UHFFFAOYSA-N
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Description

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted aniline derivative, followed by coupling with a naphthalene carboxylic acid derivative under amide formation conditions. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to different substituted amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of substituted amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like the amino, nitro, and trifluoromethyl groups allows it to form specific interactions with biological molecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide
  • N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]anthracene-1-carboxamide

Uniqueness

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and the naphthalene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

57424-60-9

Molecular Formula

C18H12F3N3O3

Molecular Weight

375.3 g/mol

IUPAC Name

N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H12F3N3O3/c19-18(20,21)11-8-14(16(22)15(9-11)24(26)27)23-17(25)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,22H2,(H,23,25)

InChI Key

HILTZOVHILKKIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

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